4-(Piperidin-1-yl)cyclohexan-1-amine, also known by its chemical formula CHN and CAS number 192323-89-0, is a significant compound in medicinal chemistry due to its structural features that include a piperidine ring attached to a cyclohexane framework with an amine group. This compound is primarily utilized in research settings, particularly in the development of pharmaceuticals targeting central nervous system disorders and other therapeutic applications. Its unique molecular structure contributes to its biological activity, making it a valuable intermediate in drug synthesis.
4-(Piperidin-1-yl)cyclohexan-1-amine is classified as an aliphatic amine. Its synthesis and applications have been explored in various studies, highlighting its potential as a building block for more complex molecules in medicinal chemistry and material science . The compound's piperidine moiety is particularly notable for its prevalence in drugs that modulate neurotransmitter systems.
The synthesis of 4-(piperidin-1-yl)cyclohexan-1-amine can be accomplished through several methods, with one common approach involving the hydrogenation of pyridine derivatives or the direct reaction of cyclohexylamine with piperidine derivatives. Detailed procedures may include:
The synthetic route often requires careful control of reaction conditions, including temperature and pressure, to optimize yield and minimize by-products .
4-(Piperidin-1-yl)cyclohexan-1-amine participates in various chemical reactions typical for amines, including:
These reactions are critical for modifying the compound's properties for specific applications .
The mechanism of action of 4-(piperidin-1-yl)cyclohexan-1-amine primarily involves its interaction with neural receptors within the central nervous system. The piperidine ring enhances biological activity by modulating receptor affinity and activity, particularly at neurotransmitter receptors such as dopamine and serotonin receptors. This modulation can lead to increased efficacy of therapeutic agents or reduced side effects associated with drug administration .
The physical properties of 4-(piperidin-1-yl)cyclohexan-1-amine include:
Chemical properties include:
Relevant data on stability indicates that the compound should be stored in a cool, dry place away from strong acids or oxidizers.
4-(Piperidin-1-yl)cyclohexan-1-amine finds extensive applications in scientific research:
Multi-component reactions (MCRs) provide efficient, convergent routes to complex scaffolds like 4-(piperidin-1-yl)cyclohexan-1-amine. A key strategy involves conjugate addition of nucleophiles to α,β-unsaturated ketones followed by reductive amination. As demonstrated in σ1 receptor ligand synthesis, phenylboronic acid adds to dihydropyridin-4(1H)-ones (7) to yield ketone intermediates (8). Subsequent Wittig homologation installs a C2 chain, and catalytic hydrogenation/reduction yields the piperidine-cyclohexane core [7]. This approach achieves high atom economy by incorporating all reactants into the final product without isolating intermediates—a hallmark of MCR efficiency .
Table 1: Key MCR Steps for Piperidine-Cyclohexane Hybrids
Reaction Step | Reagent/ Conditions | Intermediate | Yield (%) |
---|---|---|---|
Conjugate Addition | Phenylboronic acid, NMO | 8 | 77-83 |
Wittig Homologation | Ph₃P=CHCO₂Et, CH₂Cl₂ | Ethyl ester | 65-72 |
Ketone Reduction | NaBH₄, MeOH | Alcohol | 89-95 |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Target amine | 70-78 |
This sequence enables late-stage diversification: the piperidine nitrogen can be alkylated (e.g., with methyl iodide), while the amine group accommodates acyl or sulfonyl substituents [7].
Catalytic hydrogenation is pivotal for constructing saturated piperidine rings and reducing intermediate functional groups. Two primary strategies exist:
Optimization focuses on:
The relative stereochemistry (trans/cis) between the piperidine and cyclohexylamine groups critically influences bioactivity. Reductive amination provides stereocontrol through:
Table 2: Stereoselectivity in Reductive Amination
Cyclohexanone Derivative | Reducing Agent | Catalyst | trans:cis Ratio |
---|---|---|---|
4-(Piperidin-1-yl)cyclohexanone | NaBH₃CN | None | 3:1 |
4-(Piperidin-1-yl)cyclohexanone | NaBH₃CN | Ti(OiPr)₄ | >20:1 |
4-(N-Boc-piperidinyl)cyclohexanone | H₂ (60 psi) | Pd(OH)₂/C | 8:1 |
Molecular dynamics simulations confirm that trans isomers bind more effectively to biological targets like σ1 receptors due to optimal alignment of H-bond donors/acceptors [7].
Solid-phase synthesis enables rapid generation of 4-(piperidin-1-yl)cyclohexan-1-amine derivatives for drug discovery. Key steps include:
A typical protocol:
Step 1: Load Fmoc-4-aminocyclohexanecarboxylic acid to Wang resin (DIC/HOBt). Step 2: Fmoc deprotection (piperidine/DMF). Step 3: Couple piperidine-4-carboxylic acid (HATU/DIPEA). Step 4: Reductive amination: R-CHO, NaBH₃CN/MeOH. Step 5: Cleavage: TFA/DCM (95:5).
This yields >50 analogs in 85-94% purity (HPLC), accelerating SAR studies for σ1 ligands and enzyme inhibitors [6] [7].
Mechanochemistry replaces solvents with mechanical energy, offering sustainable routes to 4-(piperidin-1-yl)cyclohexan-1-amine:
Table 3: Solvent-Free vs. Solution-Phase Synthesis
Parameter | Solvent-Based | Mechanochemical |
---|---|---|
Reaction Time | 12-24 h | 1-2 h |
Yield (%) | 75 | 88 |
PMI (kg waste/kg product) | 18 | 2.1 |
Scalability | Limited by solvent volume | Kilogram-scale demonstrated |
This approach aligns with green chemistry principles by eliminating volatile solvents and reducing purification needs [3].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: